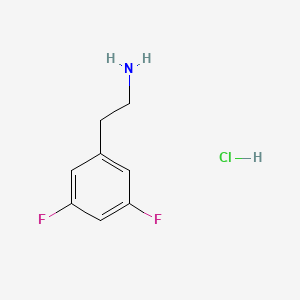

2-(3,5-Difluorophenyl)ethanamine hydrochloride

Description

2-(3,5-Difluorophenyl)ethanamine hydrochloride is a fluorinated phenethylamine derivative characterized by a benzene ring substituted with fluorine atoms at the 3- and 5-positions and an ethylamine side chain. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and neuroactive compounds . The fluorine atoms enhance metabolic stability and modulate electronic properties, making the compound valuable in medicinal chemistry. Its CAS number is 321318-28-9 (enantiomer-specific) or listed under alternative aliases such as 2-(3,5-difluorophenyl)ethylamine hydrochloride .

Properties

IUPAC Name |

2-(3,5-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBDVWPWPLLIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)ethanamine hydrochloride typically involves the reaction of 3,5-difluorobenzaldehyde with nitromethane to form 3,5-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield 2-(3,5-difluorophenyl)ethanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 3,5-difluorobenzaldehyde or 3,5-difluorobenzophenone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(3,5-Difluorophenyl)ethanamine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Key Differences

The following table summarizes structural analogs of 2-(3,5-difluorophenyl)ethanamine hydrochloride, emphasizing substituent patterns, molecular formulas, and similarity scores derived from computational or empirical data :

| Compound Name | CAS Number | Substituents (Position/Type) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| This compound | 321318-28-9 (R) | 3,5-diF, ethylamine | C₈H₁₀ClF₂N | 209.62 | 1.00 |

| (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride | 844647-37-6 | 2,4-diF, ethylamine | C₈H₁₀ClF₂N | 209.62 | 0.95 |

| (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 | 3-monoF, ethylamine | C₈H₁₁ClFN | 191.63 | 0.97 |

| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) | 62-31-7 | 3,4-diOH, ethylamine | C₈H₁₂ClNO₂ | 189.64 | N/A |

| (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride | 473733-16-3 | 3,5-diF, propylamine | C₉H₁₂ClF₂N | 223.65 | 0.90* |

*Estimated based on structural deviation from the target compound.

Key Comparative Insights

Fluorine Substitution Patterns

- 3,5-Difluoro vs. 2,4-Difluoro : The target compound’s 3,5-difluoro substitution creates symmetrical electronic withdrawal, enhancing ring stability and lipophilicity compared to the asymmetrical 2,4-difluoro analog (CAS 844647-37-6), which may exhibit altered receptor-binding profiles .

- Monofluoro vs.

Functional Group Variations

- Ethylamine vs. Propylamine : The propylamine derivative (CAS 473733-16-3) has increased chain length, which may improve membrane permeability but reduce target specificity due to enhanced conformational flexibility .

- Fluorine vs. Hydroxyl Groups : Dopamine HCl (CAS 62-31-7) replaces fluorine with hydroxyl groups, drastically altering polarity and biological activity. While dopamine is a neurotransmitter, the fluorinated analog is more lipophilic and metabolically stable .

Stereochemical Considerations

The (R)- and (S)-enantiomers of this compound (e.g., CAS 321318-28-9 vs. 1213128-98-3) may exhibit divergent pharmacological activities. Enantiomeric purity is critical in drug design, as seen in kinase inhibitor syntheses .

Biological Activity

2-(3,5-Difluorophenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and relevant case studies that highlight its pharmacological significance.

The synthesis of this compound involves several key steps:

- Formation of 3,5-Difluoro-β-nitrostyrene : This is achieved by reacting 3,5-difluorobenzaldehyde with nitromethane.

- Reduction : The intermediate is reduced using hydrogen in the presence of a palladium catalyst to yield the amine.

- Hydrochloride Formation : The amine is treated with hydrochloric acid to form the hydrochloride salt.

The compound has a molecular formula of and exhibits various chemical reactivity including oxidation, reduction, and electrophilic substitution reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as a ligand for certain receptors or enzymes, modulating their activity and influencing various cellular processes .

Pharmacological Applications

Research indicates that this compound may have applications in:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives containing fluorine atoms have shown enhanced lipophilicity and improved biotransport characteristics .

- Neuropharmacology : The compound's structural analogs are being investigated for their roles in modulating neurotransmitter systems, particularly in relation to mood disorders and cognitive functions.

Case Studies and Research Findings

-

Antimicrobial Efficacy : In a study comparing various fluorinated compounds, 2-(3,5-difluorophenyl)ethanamine derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Compound MIC (µg/mL) Activity 2a 4 Anti-MRSA 2b 8 Broad-spectrum 2c 16 Moderate - Neuropharmacological Studies : Research has shown that similar compounds can influence serotonin and dopamine pathways, which are crucial in treating depression and anxiety disorders. The selectivity for certain receptors enhances their therapeutic potential while minimizing side effects .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that the positioning of fluorine atoms significantly affects the compound's reactivity and biological activity. For example:

| Compound | Fluorination Pattern | Biological Activity |

|---|---|---|

| 2-(3,5-Difluorophenyl)ethanamine HCl | 3,5-Difluoro | High antimicrobial activity |

| 2-(3,4-Difluorophenyl)ethanamine HCl | 3,4-Difluoro | Moderate antimicrobial activity |

| 2-(3,5-Dichlorophenyl)ethanamine HCl | 3,5-Dichloro | Lower activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.